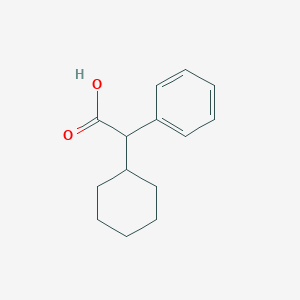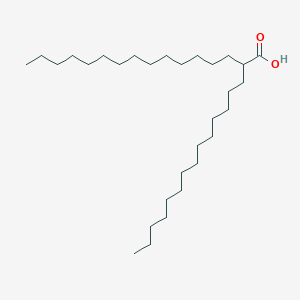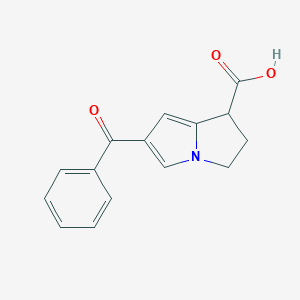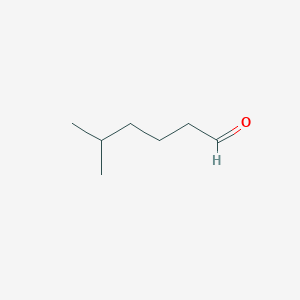![molecular formula C12H15NO2 B128133 Methyl 2-[(2E)-2-buten-1-ylamino]benzoate CAS No. 148160-35-4](/img/structure/B128133.png)
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate, also known as MBB, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MBB is a member of the benzoate family, which is a group of organic compounds that are commonly used in the synthesis of various pharmaceuticals.
Applications De Recherche Scientifique
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has also been investigated for its potential use as a prodrug for the delivery of various therapeutic agents.
Mécanisme D'action
The exact mechanism of action of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has also been shown to inhibit the activity of various kinases, including Akt, ERK, and JNK, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of various adhesion molecules, such as ICAM-1 and VCAM-1. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has also been shown to induce apoptosis in various cancer cell lines and to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate. One area of research is the development of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate-based prodrugs for the delivery of various therapeutic agents. Another area of research is the investigation of the potential use of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate in the treatment of various inflammatory and autoimmune diseases. Finally, the development of more efficient synthesis methods for Methyl 2-[(2E)-2-buten-1-ylamino]benzoate could lead to the production of larger quantities of this compound, which could facilitate further research in this field.
In conclusion, Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses a wide range of biological activities and has been investigated for its potential use as a prodrug for the delivery of various therapeutic agents. The exact mechanism of action of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Despite its limitations, Methyl 2-[(2E)-2-buten-1-ylamino]benzoate remains a promising compound for further research in this field.
Méthodes De Synthèse
The synthesis of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate involves the reaction of 2-[(2E)-2-buten-1-ylamino]benzoic acid with methanol and a catalytic amount of acid. The resulting product is then purified by recrystallization or chromatography. This method has been optimized to produce high yields of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate with a purity of over 95%.
Propriétés
Numéro CAS |
148160-35-4 |
|---|---|
Nom du produit |
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
methyl 2-[[(E)-but-2-enyl]amino]benzoate |
InChI |
InChI=1S/C12H15NO2/c1-3-4-9-13-11-8-6-5-7-10(11)12(14)15-2/h3-8,13H,9H2,1-2H3/b4-3+ |
Clé InChI |
VMAVSKHXWATIAM-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/CNC1=CC=CC=C1C(=O)OC |
SMILES |
CC=CCNC1=CC=CC=C1C(=O)OC |
SMILES canonique |
CC=CCNC1=CC=CC=C1C(=O)OC |
Synonymes |
Benzoic acid, 2-(2-butenylamino)-, methyl ester, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)
![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)









